molecular formula C12H14BrNO3S3 B2488000 5-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1796949-45-5

5-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2488000
CAS RN: 1796949-45-5
M. Wt: 396.33
InChI Key: DRJWKJIQITUXGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including the mentioned compound, often involves palladium(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. A study by Noreen et al. (2017) detailed a convenient approach for synthesizing these derivatives via reactions of various aryl boronic acids and esters with 5-bromthiophene-2-sulfonamide under mild temperature conditions (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring substituted with various functional groups that significantly affect their properties. Gol'dfarb et al. (1983) discussed the synthesis and properties of 2-methoxy-5-methylthiophenes, highlighting the impact of substituents like bromine on the molecular structure (Gol'dfarb et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving thiophene sulfonamide derivatives are diverse, including their synthesis through Suzuki–Miyaura cross-coupling and reactions that lead to the introduction of bromine or other substituents into the thiophene ring. These reactions are influenced by the electronic effects of different functional groups present on the aromatic ring, as described by Noreen et al. (2017) (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting point, and stability, are closely related to their molecular structure and the nature of substituents. The study by Gol'dfarb et al. (1983) on the synthesis and properties of 2-methoxy-5-methylthiophenes sheds light on how structural modifications affect these properties (Gol'dfarb et al., 1983).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interactions with other chemical species, are significantly influenced by the sulfonamide group and the thiophene ring's electronic nature. The work of Noreen et al. (2017) provides insights into how different functional groups impact the overall reactivity and chemical behavior of these compounds (Noreen et al., 2017).

Scientific Research Applications

Facile Synthesis and Antimicrobial Agents

A study demonstrated the facile synthesis of thiophene derivatives, highlighting their potential as antimicrobial agents. The research focused on the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, showing marked biofilm formation reduction by the marine bacterium V. harveyi. This indicates the potential application of such compounds in controlling biofilm-associated infections (T. Benneche et al., 2011).

Urease Inhibition and Antibacterial Activity

Another study reported the synthesis of thiophene sulfonamide derivatives through a Suzuki cross-coupling reaction, evaluating their urease inhibition and hemolytic activities. One compound exhibited significant urease inhibition activity, suggesting these derivatives' potential in treating diseases related to urease-producing bacteria. Additionally, the antibacterial activities of these derivatives were explored, indicating a broader spectrum of biological applications (Mnaza Noreen et al., 2017).

Photodynamic Therapy Application

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base revealed their promising properties for photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, suggesting their potential use as Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020).

Antioxidant Activity from Marine Sources

A study identified bromophenols from the marine red alga Rhodomela confervoides, exhibiting potent antioxidant activities stronger than some positive controls. This research underscores the potential of marine-derived compounds in developing natural antioxidant agents for food preservation and health applications (Ke-kai Li et al., 2011).

CCR4 Receptor Antagonists

An HTS (high-throughput screen) identified a compound as a hit for CCR4 receptor antagonism, leading to the discovery of potent and bioavailable CCR4 receptor antagonists. This finding could have implications in developing therapeutics targeting CCR4-associated diseases (N. Kindon et al., 2017).

properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S3/c1-8-3-4-10(18-8)9(17-2)7-14-20(15,16)12-6-5-11(13)19-12/h3-6,9,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWKJIQITUXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide

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